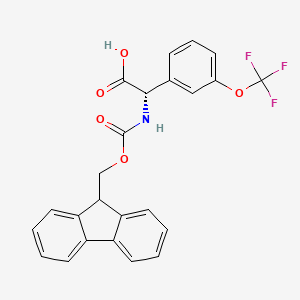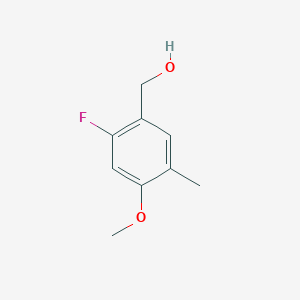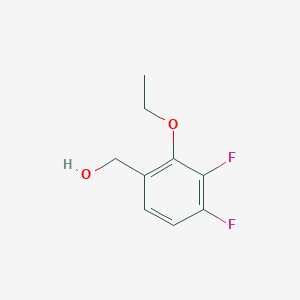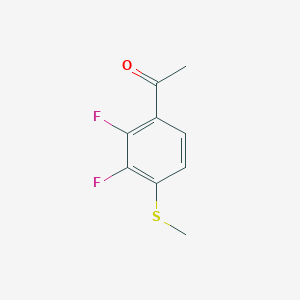
1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone is an organic compound with the molecular formula C9H8F2OS It is characterized by the presence of difluoro and methylthio groups attached to a phenyl ring, along with an ethanone group
Preparation Methods
The synthesis of 1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and methylthiol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Synthetic Route:
Chemical Reactions Analysis
1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ethanone group to an alcohol.
Scientific Research Applications
1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell signaling, depending on the specific application and target.
Comparison with Similar Compounds
1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone and 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone share structural similarities but differ in the position and nature of substituents.
Properties
Molecular Formula |
C9H8F2OS |
|---|---|
Molecular Weight |
202.22 g/mol |
IUPAC Name |
1-(2,3-difluoro-4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H8F2OS/c1-5(12)6-3-4-7(13-2)9(11)8(6)10/h3-4H,1-2H3 |
InChI Key |
ZTACPBKRQZLPCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)SC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


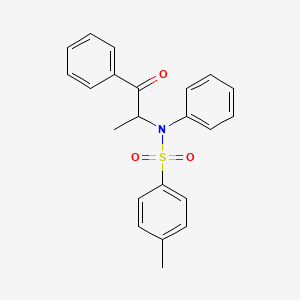
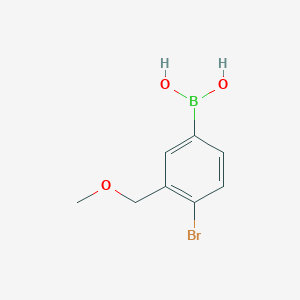
![3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14023926.png)
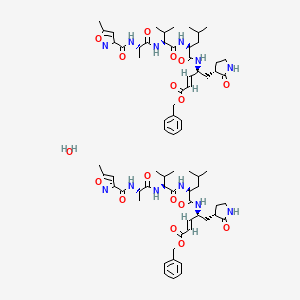

![Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate](/img/structure/B14023933.png)
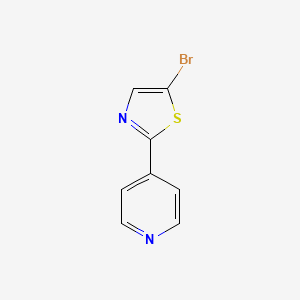


![Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14023964.png)
